![molecular formula C14H11Cl2NO2 B5652828 3-(2,6-dichlorophenyl)-N-(2-furylmethyl)acrylamide](/img/structure/B5652828.png)
3-(2,6-dichlorophenyl)-N-(2-furylmethyl)acrylamide
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Overview
Description
Synthesis Analysis
The synthesis of furan derivatives, including compounds similar to 3-(2,6-dichlorophenyl)-N-(2-furylmethyl)acrylamide, typically involves the condensation of acryloyl chloride with alkylamines or similar reactants. For instance, Saikachi and Suzuki (1958) reported the preparation of various 3-(5-nitro-2-furyl) acrylamides through such condensation reactions, demonstrating the versatility of this method in synthesizing furan-acrylamide compounds (Saikachi & Suzuki, 1958).
Molecular Structure Analysis
A detailed experimental study including molecular docking, density functional theory (DFT), and Quantum Theory of Atoms in Molecules (QTAIM) approach has been performed on (E)-3-(2,6-dichlorophenyl)-acrylamide and its dimer. This analysis provided quantitative insights into non-covalent interactions within the molecule, revealing the presence of various types of interactions that play a crucial role in stabilizing the molecule and affecting its reactivity and properties (Shukla, Chaudhary, & Pandey, 2020).
Chemical Reactions and Properties
The reactivity of furan-acrylamide derivatives under different conditions has been extensively studied. For example, the reaction of tetrachloro-o-benzoquinone with 3-(2-furyl)acrylophenones highlights the compound's reactivity towards cycloaddition and its potential for further functionalization. Such reactions are indicative of the chemical versatility of furan-acrylamide derivatives, allowing for the synthesis of a wide range of compounds with varied properties (Latif, Mishriky, & Girgis, 1975).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, significantly influence the compound's applications and behavior in different environments. While specific details on 3-(2,6-dichlorophenyl)-N-(2-furylmethyl)acrylamide are scarce, studies on similar furan derivatives provide insights into factors affecting these properties, including molecular structure and intermolecular interactions.
Chemical Properties Analysis
The chemical properties of 3-(2,6-dichlorophenyl)-N-(2-furylmethyl)acrylamide, such as reactivity, stability, and interaction with other molecules, can be inferred from studies on similar compounds. For instance, the biomimetic polymerization of acrylamide derivatives indicates potential applications in polymer science and provides a foundation for understanding the chemical behavior of acrylamide derivatives in the presence of catalysts and reactants (Angrish & Chauhan, 2004).
properties
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-(furan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-12-4-1-5-13(16)11(12)6-7-14(18)17-9-10-3-2-8-19-10/h1-8H,9H2,(H,17,18)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOKWLNRXFJJJX-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)NCC2=CC=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NCC2=CC=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-N-(2-furylmethyl)acrylamide |
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